![molecular formula C29H60O B14257713 9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane CAS No. 189130-95-8](/img/structure/B14257713.png)
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane typically involves the reaction of a suitable alcohol with a long-chain alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ether linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The ether linkage in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of ether synthesis and reactivity.
Biology: The compound’s long hydrocarbon chain makes it useful in studies of lipid membranes and their interactions with other molecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and drug delivery systems.
作用機序
The mechanism of action of 9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane involves its interaction with molecular targets such as lipid membranes and enzymes. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, the ether linkage can interact with specific enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar compounds to 9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane include other long-chain ethers and hydrocarbons. For example:
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}octadecane: This compound has a similar structure but with one fewer carbon atom in the hydrocarbon chain.
9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}eicosane: This compound has one additional carbon atom in the hydrocarbon chain compared to this compound.
The uniqueness of this compound lies in its specific chain length and the presence of the ether linkage, which confer distinct chemical and physical properties .
特性
CAS番号 |
189130-95-8 |
|---|---|
分子式 |
C29H60O |
分子量 |
424.8 g/mol |
IUPAC名 |
9-(2,6-dimethylheptan-4-yloxymethyl)nonadecane |
InChI |
InChI=1S/C29H60O/c1-7-9-11-13-15-16-18-20-22-28(21-19-17-14-12-10-8-2)25-30-29(23-26(3)4)24-27(5)6/h26-29H,7-25H2,1-6H3 |
InChIキー |
FLPZVZYZWYGNPH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


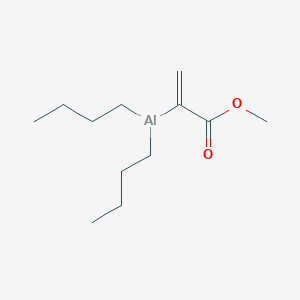
![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)
![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)
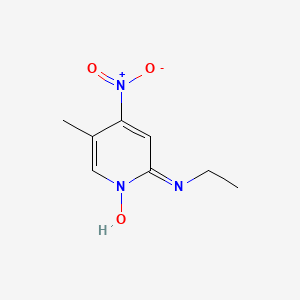

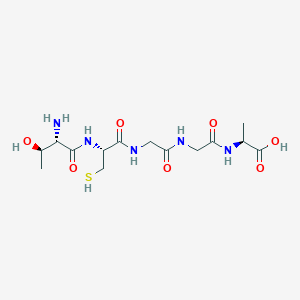
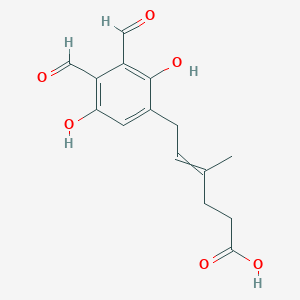
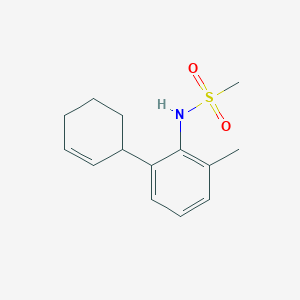

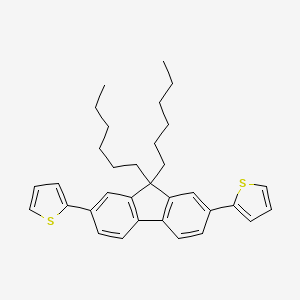

![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
